Dasabuvir sodium monohydrate

Pharmaceutics Salt Formation Oral Absorption

Standard dasabuvir free acid exhibits near-zero aqueous solubility (≤0.127 μg/mL), making it unsuitable for oral absorption studies. Dasabuvir sodium monohydrate (ABT-333 sodium monohydrate) is the crystalline salt hydrate engineered specifically to enable oral bioavailability for in vivo HCV research. - Potent HCV NS5B palm I domain inhibitor: EC50 = 7.7 nM (genotype 1a) and 1.8 nM (genotype 1b) - Active against nucleoside-site (S282T) and thumb-domain (M423T, P495A/S, V499A) resistant variants - Required form for oral administration in animal models; free acid is not bioavailable

Molecular Formula C26H28N3NaO6S
Molecular Weight 533.6 g/mol
CAS No. 1456607-55-8
Cat. No. B10774054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDasabuvir sodium monohydrate
CAS1456607-55-8
Molecular FormulaC26H28N3NaO6S
Molecular Weight533.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)[N-]C4=O.O.[Na+]
InChIInChI=1S/C26H27N3O5S.Na.H2O/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18;;/h6-15,28H,1-5H3,(H,27,30,31);;1H2/q;+1;/p-1
InChIKeySJHKKWUESHNTBB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dasabuvir Sodium Monohydrate: Genotype 1 HCV NS5B Inhibitor


Dasabuvir sodium monohydrate (CAS 1456607-55-8), also designated ABT-333 sodium monohydrate, is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B) [1]. It is a chemically defined, crystalline salt hydrate specifically developed to overcome the extreme aqueous insolubility of the parent dasabuvir free acid (≤0.127 μg/mL), a property that previously precluded effective oral absorption [2]. Dasabuvir exhibits potent in vitro activity against HCV genotype 1a and 1b replicons with EC50 values of 7.7 nM and 1.8 nM, respectively [3]. As a critical component of the FDA-approved Viekira Pak regimen, its value in research lies in its well-characterized mechanism of binding to the palm I domain of NS5B and its established role in combination antiviral studies [4].

Dasabuvir Sodium Monohydrate vs. Free Acid & Other NS5B Inhibitors


Substituting dasabuvir sodium monohydrate with its free acid form, other non-nucleoside NS5B palm site inhibitors (e.g., ABT-072, setrobuvir), or a pan-genotypic nucleotide inhibitor like sofosbuvir will fundamentally alter experimental outcomes and procurement decisions. Unlike the free acid, which exhibits near-zero aqueous solubility (≤0.127 μg/mL) and poor oral bioavailability, the sodium monohydrate salt is engineered for significant dissolution enhancement, enabling the oral absorption critical for achieving therapeutic in vivo concentrations [1]. Furthermore, dasabuvir's mechanism as a non-nucleoside palm I domain binder differentiates it from nucleoside active-site inhibitors like sofosbuvir; this results in a distinct genotype 1-restricted activity profile, a unique resistance pattern (e.g., C316Y, S556G variants), and a lack of cross-resistance to nucleoside site mutations like S282T [2]. This specificity, while limiting pan-genotypic applications, makes it the definitive tool for investigating genotype 1-specific polymerase inhibition and studying allosteric palm site binding without confounding active-site interference [3].

Dasabuvir Sodium Monohydrate: Quantitative Evidence


Solubility and Bioavailability vs. Free Acid

Dasabuvir sodium monohydrate was developed to address the critical formulation barrier posed by the free acid's exceedingly low aqueous solubility. The free acid has an aqueous solubility of ≤0.127 μg/mL across a pH range of 1 to 6.8, resulting in a dose number of 1.31 × 10⁴ and poor oral bioavailability in preclinical studies [1]. In contrast, the sodium monohydrate salt form exhibits significantly enhanced dissolution and oral absorption, a difference that was essential for achieving therapeutic drug levels in vivo and enabling the clinical development and commercialization of the Viekira Pak regimen [1].

Pharmaceutics Salt Formation Oral Absorption

Genotype Coverage and Mechanism vs. Sofosbuvir

Dasabuvir and sofosbuvir both target HCV NS5B polymerase but via distinct mechanisms that dictate their research applications. Dasabuvir, a non-nucleoside inhibitor, exhibits potent activity limited to HCV genotype 1 (EC50 7.7 nM for 1a, 1.8 nM for 1b) [1]. Sofosbuvir, a nucleotide prodrug, is a pan-genotypic inhibitor with activity across genotypes 1-6 [2]. This difference stems from dasabuvir's binding to the less conserved palm I domain, while sofosbuvir targets the highly conserved active site [2].

Antiviral HCV Polymerase Inhibitor

Potency vs. ABT-072 in Genotype 1b Replicons

Within the class of non-nucleoside NS5B inhibitors, dasabuvir and ABT-072 exhibit nuanced differences in potency that may influence experimental design. Dasabuvir sodium monohydrate demonstrates an EC50 of 1.8 nM against HCV genotype 1b replicons (strain Con1) [1]. ABT-072, a closely related aryl dihydrouracil derivative, shows an EC50 of 0.3 nM against HCV genotype 1b . This 6-fold difference in potency highlights the impact of structural modifications on antiviral activity.

Structure-Activity Relationship Non-Nucleoside Inhibitor Antiviral Potency

Cross-Resistance Profile Against Key NS5B Variants

Dasabuvir retains full activity against several resistance-associated variants (RAVs) that confer resistance to other classes of NS5B inhibitors. Specifically, dasabuvir maintains wild-type potency against replicons harboring the S282T variant (which confers resistance to nucleoside inhibitors like sofosbuvir) and the M423T, P495A, P495S, and V499A variants (which confer resistance to thumb domain non-nucleoside inhibitors) [1]. This distinct resistance profile is a direct consequence of its unique binding to the palm I domain [1].

Drug Resistance Polymerase Mutagenesis

In Vitro Selectivity for HCV Polymerase

Dasabuvir demonstrates a high degree of selectivity for the HCV NS5B polymerase over host polymerases, a critical attribute for minimizing off-target effects in cellular assays. Dasabuvir inhibited recombinant HCV genotype 1a and 1b polymerases with IC50 values between 2.2 and 10.7 nM. It was at least 7,000-fold selective for the inhibition of HCV genotype 1 polymerases over human/mammalian polymerases [1].

Selectivity Off-Target Polymerase

Dasabuvir Sodium Monohydrate: Key Research Applications


In Vivo Oral PK and Efficacy Studies

Dasabuvir sodium monohydrate is the required form for any study involving oral administration in animal models. The free acid's negligible aqueous solubility (≤0.127 μg/mL) renders it unsuitable for achieving measurable plasma concentrations, whereas the sodium monohydrate salt was specifically engineered to enable oral absorption, as demonstrated in the preclinical development of the Viekira Pak regimen [1].

Allosteric Inhibition of HCV NS5B Palm I Domain

Researchers studying the allosteric regulation of the HCV polymerase should select dasabuvir for its well-defined binding to the palm I domain. Its distinct resistance profile—remaining fully active against nucleoside-site (S282T) and thumb-domain (M423T, P495A/S, V499A) variants—makes it a specific tool for probing palm site function without cross-interference from active-site or thumb-domain inhibitors [2].

Genotype 1-Specific Antiviral Combination Studies

In experimental designs focused on HCV genotype 1a or 1b, dasabuvir is a rational choice due to its high potency (EC50 7.7 nM and 1.8 nM, respectively) and its established synergistic activity in combination with NS3/4A protease and NS5A inhibitors [2]. This specificity aligns with its clinical use in the 3D regimen (Viekira Pak) for genotype 1 infections, making it a relevant tool for translational research [3].

Resistance Mechanism and Escape Variant Studies

Dasabuvir is valuable for in vitro selection of resistance-associated variants specific to palm site inhibitors. Selection pressure with dasabuvir at 10- to 100-fold the EC50 yields variants such as C316Y, M414T, Y448C/H, and S556G, providing a defined system for studying the evolution of allosteric drug resistance and for screening next-generation palm site inhibitors [2].

Technical Documentation Hub

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